4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde
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Overview
Description
4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde is a chemical compound with the molecular formula C24H22F2N2O. It is a member of the benzhydryl piperazine class of compounds, which are known for their diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring substituted with bis(4-fluorophenyl)methyl and benzaldehyde groups.
Mechanism of Action
Target of Action
The primary target of the compound 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde is the cannabinoid receptor type 1 (CB1) . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.
Mode of Action
The compound acts as an inverse agonist at the CB1 receptor . This means it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. It binds to CB1 more selectively than the cannabinoid receptor type 2, with a Ki value of 220 nM .
Biochemical Pathways
Upon binding to the CB1 receptor, the compound antagonizes the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding . This leads to increased cell surface localization of CB1 upon treatment with the compound .
Result of Action
The compound’s action as a CB1 inverse agonist has potential therapeutic implications. Some inverse agonists of CB1 have been demonstrated to be anorectic antiobesity drug candidates . .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C for optimal stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde typically involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with benzaldehyde under nucleophilic substitution conditions . The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and an appropriate solvent, like acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve halogenated analogues and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzoic acid.
Reduction: 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzyl alcohol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203): Similar structure with a cinnamyl group instead of a benzaldehyde group.
1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222): Similar structure with a tosyl group instead of a benzaldehyde group.
Uniqueness
4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CB1 inverse agonist with high selectivity and efficacy makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N2O/c25-21-7-3-19(4-8-21)24(20-5-9-22(26)10-6-20)28-15-13-27(14-16-28)23-11-1-18(17-29)2-12-23/h1-12,17,24H,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHAONIIJLIMFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C=O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661702 |
Source
|
Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-58-9 |
Source
|
Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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